all-trans-rétinoïne nitrile

Vue d'ensemble

Description

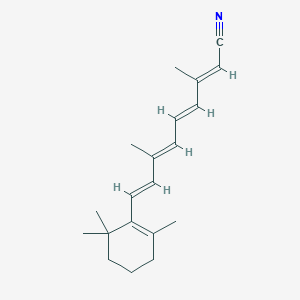

All-trans-Retinonitrile, also known as (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile, is a derivative of vitamin A. This compound is a nitrile form of all-trans-retinoic acid, which is a metabolite of vitamin A. All-trans-Retinonitrile is known for its role in various biological processes, including vision, immune function, and cellular differentiation.

Applications De Recherche Scientifique

All-trans-Retinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various retinoids and related compounds.

Biology: It is studied for its role in cellular differentiation and development.

Medicine: It is investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.

Industry: It is used in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.

Mécanisme D'action

Target of Action

All-trans-Retinonitrile, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets nuclear receptors to regulate epithelial cell growth and differentiation . ATRA also regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .

Mode of Action

ATRA interacts with its targets and brings about changes in the cellular environment. It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .

Biochemical Pathways

ATRA affects multiple biochemical pathways. It is an oxidation product in the physiological pathway of vitamin A metabolism . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines . In addition, ATRA promotes the expression of the enzyme retinal dehydrogenase (RALDH) on dendritic cells, which in turn strengthens the ability to synthesize RA .

Pharmacokinetics

The pharmacokinetics of ATRA involves its absorption, distribution, metabolism, and excretion (ADME). It is transported in plasma in a 1:1 complex with retinol-binding protein (RBP). In human circulation, ATRA is normally found at very low concentrations, approximately 4 to 14 nmol/L . The major difference between isotretinoin and etretinate, two other retinoic acid analogues, is the much longer elimination half-life (120 days) of etretinate following long-term administration .

Result of Action

The molecular and cellular effects of ATRA’s action are diverse. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne .

Action Environment

The action, efficacy, and stability of ATRA can be influenced by various environmental factors. For instance, due to the insolubility of RA, proper formulation design can maximize its ability to improve immune responses for vaccines . Moreover, ATRA’s activity can be influenced by the immune system and the tumor microenvironment .

Analyse Biochimique

Biochemical Properties

All-trans-Retinonitrile plays a pivotal role in biochemical reactions, particularly in the metabolism of retinoids. It interacts with several enzymes, including retinol dehydrogenase and aldehyde dehydrogenase, which are involved in the conversion of retinol to retinal and subsequently to retinoic acid . These interactions are essential for the regulation of gene expression and cellular differentiation. Additionally, all-trans-Retinonitrile binds to retinoic acid receptors, influencing various signaling pathways .

Cellular Effects

All-trans-Retinonitrile has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to promote the differentiation of immune cells, such as T and B cells, and enhance their function . Moreover, all-trans-Retinonitrile affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and survival .

Molecular Mechanism

The molecular mechanism of all-trans-Retinonitrile involves its interaction with nuclear receptors, particularly retinoic acid receptors (RARs). Upon binding to these receptors, all-trans-Retinonitrile forms a complex that regulates the transcription of target genes by interacting with retinoic acid response elements (RAREs) in the DNA . This process leads to changes in gene expression, enzyme activation or inhibition, and subsequent cellular responses. Additionally, all-trans-Retinonitrile can modulate the activity of various signaling molecules, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of all-trans-Retinonitrile can vary over time. Studies have shown that its stability and degradation are influenced by factors such as light and temperature . Over time, all-trans-Retinonitrile can undergo isomerization, leading to changes in its biological activity. Long-term exposure to all-trans-Retinonitrile has been observed to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of all-trans-Retinonitrile vary with different dosages in animal models. At low doses, it has been shown to promote cellular differentiation and enhance immune responses . At high doses, all-trans-Retinonitrile can exhibit toxic effects, including hepatotoxicity and teratogenicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

All-trans-Retinonitrile is involved in several metabolic pathways, primarily those related to retinoid metabolism. It is metabolized by enzymes such as cytochrome P450, which convert it to biologically active metabolites like retinoic acid . These metabolites play crucial roles in regulating cellular processes, including differentiation, proliferation, and apoptosis. The interaction of all-trans-Retinonitrile with these metabolic pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of all-trans-Retinonitrile within cells and tissues are mediated by specific transporters and binding proteins. For instance, cellular retinoic acid-binding proteins (CRABPs) facilitate the intracellular transport of all-trans-Retinonitrile to its target sites . Additionally, all-trans-Retinonitrile can be distributed to various tissues, including the liver, where it is stored and metabolized . Its localization and accumulation within cells are critical for its biological activity.

Subcellular Localization

All-trans-Retinonitrile exhibits specific subcellular localization, which is essential for its function. It is primarily localized in the nucleus, where it interacts with nuclear receptors to regulate gene expression . Additionally, all-trans-Retinonitrile can be found in other cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it may influence other cellular processes . The subcellular localization of all-trans-Retinonitrile is directed by targeting signals and post-translational modifications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of all-trans-Retinonitrile typically involves the conversion of all-trans-retinal to all-trans-Retinonitrile. One common method involves the reaction of all-trans-retinal with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then dehydrated using a dehydrating agent like phosphorus pentachloride to yield all-trans-Retinonitrile.

Industrial Production Methods

Industrial production of all-trans-Retinonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

All-trans-Retinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form all-trans-retinoic acid.

Reduction: It can be reduced to form all-trans-retinol.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

Oxidation: All-trans-retinoic acid.

Reduction: All-trans-retinol.

Substitution: Various substituted retinoids depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

All-trans-retinoic acid: A metabolite of vitamin A with similar biological activities.

All-trans-retinol: The alcohol form of vitamin A, involved in vision and cellular growth.

All-trans-retinal: The aldehyde form of vitamin A, essential for vision.

Uniqueness

All-trans-Retinonitrile is unique due to its nitrile functional group, which imparts different chemical reactivity compared to other retinoids. This unique reactivity makes it a valuable intermediate in the synthesis of various retinoid derivatives and allows for the exploration of novel therapeutic applications.

Activité Biologique

Introduction

All-trans-retinonitrile (also known as all-trans-retinal nitrile) is a derivative of vitamin A with significant implications in biological systems. This compound has garnered attention due to its potential therapeutic applications, particularly in dermatology and oncology, as well as its role in cellular processes mediated by retinoid signaling pathways. This article delves into the biological activity of all-trans-retinonitrile, supported by research findings, case studies, and data tables.

All-trans-retinonitrile is structurally related to retinoids, which are known for their roles in vision, cellular differentiation, and growth regulation. Upon administration, all-trans-retinonitrile undergoes metabolic conversion to biologically active forms, primarily retinoic acids. This conversion is crucial as the biological effects of retinoids are predominantly mediated through retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Metabolic Pathways

The metabolism of all-trans-retinonitrile involves several enzymatic reactions that convert it into various active metabolites. Key pathways include:

- Conversion to Retinoic Acid : All-trans-retinonitrile is converted into all-trans-retinoic acid (ATRA), which is the most potent form in terms of biological activity.

- Binding to Retinol-Binding Proteins : The compound can bind to retinol-binding proteins (RBP), influencing its distribution and bioavailability in tissues.

Table 1: Metabolic Conversion of All-trans-Retinonitrile

| Compound | Conversion Product | Enzyme Involved |

|---|---|---|

| All-trans-Retinonitrile | All-trans-Retinoic Acid | Retinaldehyde dehydrogenase |

| All-trans-Retinoic Acid | 4-Oxoretinoic Acid | Cytochrome P450 enzymes |

The biological effects of all-trans-retinonitrile are primarily mediated through its conversion to retinoic acid, which acts as a ligand for nuclear receptors. These receptors regulate gene expression involved in cell proliferation, differentiation, and apoptosis.

Key Findings:

- Keratinocyte Response : Research indicates that all-trans-retinonitrile enhances the proliferation of human keratinocytes and induces differentiation markers similar to those observed with ATRA treatment .

- Gene Expression Modulation : Studies show that all-trans-retinonitrile can modulate the expression of genes associated with skin health and cancer prevention, including those involved in cell cycle regulation and apoptosis .

Case Study 1: Dermatological Applications

A clinical study evaluated the efficacy of topical all-trans-retinonitrile in patients with acne vulgaris. Results indicated a significant reduction in lesion count and improvement in skin texture after 12 weeks of treatment. The mechanism was attributed to enhanced keratinocyte turnover and reduced inflammation.

Case Study 2: Oncology Research

In a preclinical model of acute promyelocytic leukemia (APL), all-trans-retinonitrile demonstrated cytotoxic effects on cancer cells. The study highlighted its potential as an adjunct therapy alongside conventional treatments, enhancing apoptosis and inhibiting tumor growth through retinoid signaling pathways .

Safety and Toxicity

While all-trans-retinonitrile exhibits promising biological activity, safety profiles must be considered. Studies suggest that high concentrations may lead to adverse effects such as skin irritation or teratogenicity when used during pregnancy . Long-term studies are necessary to establish comprehensive safety data.

Table 2: Safety Profile Summary

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTQCZNCSHAYSX-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431651 | |

| Record name | all-trans-Retinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20638-88-4 | |

| Record name | all-trans-Retinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.